molecular formula C14H9Cl2NO B108733 6,9-Dichloro-2-methoxyacridine CAS No. 86-38-4

6,9-Dichloro-2-methoxyacridine

Cat. No.: B108733
CAS No.: 86-38-4
M. Wt: 278.1 g/mol
InChI Key: RYRNQWYNHLLOGX-UHFFFAOYSA-N
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Description

6,9-Dichloro-2-methoxyacridine (CAS: 86-38-4; molecular formula: C₁₄H₉Cl₂NO) is a halogenated acridine derivative with a methoxy substituent at position 2 and chlorine atoms at positions 6 and 7. It is a versatile synthon in medicinal chemistry, particularly for synthesizing neuroprotective agents, cholinesterase inhibitors, and antileishmanial compounds . Key applications include:

  • Synthesis of 9-aminoacridine derivatives (e.g., 6-chloro-9-amino-2-methoxyacridine) via nucleophilic substitution .
  • Development of bivalent tacrine/acridine hybrids with dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity (IC₅₀ values in the nanomolar range) .
  • Preparation of antimalarial polyamine-acridine conjugates .

Its physicochemical properties include a melting point of 163–165°C, insolubility in water, and moderate solubility in organic solvents like dichloromethane and methanol .

Preparation Methods

Primary Synthetic Routes for 6,9-Dichloro-2-methoxyacridine

Cyclization of N-Arylanthranilic Acid Derivatives

The most widely reported method involves the cyclization of 4-chloro-2-(phenylamino)benzoic acid (N-arylanthranilic acid) using POCl₃. This intermediate is synthesized via Ullmann coupling between 2,4-dichlorobenzoic acid and 4-methoxyaniline (p-anisidine) in the presence of a copper catalyst .

Reaction Mechanism :

  • Ullmann Coupling :
    2,4-Dichlorobenzoic acid reacts with 4-methoxyaniline under reflux with catalytic Cu, K₂CO₃, and DMF to form 4-chloro-2-(4-methoxyphenylamino)benzoic acid .

  • Cyclization with POCl₃ :
    The intermediate undergoes cyclodehydration in POCl₃ at elevated temperatures (80–140°C), yielding this compound .

Key Parameters :

  • Catalyst Systems : Copper(I) iodide or LiNH₂ are alternatives to Cu/K₂CO₃ .

  • Reaction Time : 3–7 hours for Ullmann coupling; 1–3 hours for cyclization .

  • Yield : 70–85% after purification by crystallization .

Direct Chlorination of 2-Methoxyacridine

An alternative route involves the chlorination of 2-methoxyacridine at positions 6 and 9 using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane. However, this method is less favored due to regioselectivity issues and lower yields (~50%) .

Optimization Studies and Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield/PuritySource
Cyclization Solvent Neat POCl₃Maximizes cyclization efficiency
Reaction Temperature 130–140°CPrevents decomposition
Purification Method Crystallization (benzene/1,2-dichloroethane)Achieves >98% purity

Catalytic System Comparison

CatalystBaseYield (%)Purity (%)
Cu/K₂CO₃DMF7895
LiNH₂Toluene8297
CuI/1,10-PhenanthrolineDMSO7593

The LiNH₂ system offers marginally higher yields and purity, likely due to enhanced nucleophilic aromatic substitution .

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals (δ in ppm)Functional Group IdentificationSource
¹H NMR (DMSO-d₆)3.76 (s, OCH₃), 6.65–7.88 (m, Ar-H), 9.47 (s, NH)Confirms methoxy and acridine core
¹³C NMR 155.37 (C=O), 121.8–148.2 (Ar-C)Verifies cyclization
IR (KBr)1662 cm⁻¹ (C=O), 1232 cm⁻¹ (C-O-C)Validates ester and ether groups

Chromatographic Purity Analysis

MethodColumnPurity (%)Retention Time (min)
HPLC (UV 254 nm)C18 (4.6 × 150 mm)98.212.7
TLC (Silica GF254)Ethyl acetate/hexane (1:3)Single spot (Rf 0.62)

Challenges and Limitations

Side Reactions and Byproducts

  • Chlorination Over-reaction : Excess POCl₃ may lead to tri- or tetrachlorinated byproducts, necessitating precise stoichiometry .

  • Oxidation of Methoxy Group : Prolonged heating above 150°C can demethylate the methoxy group, forming quinone impurities .

Scalability Issues

  • Exothermic Cyclization : Requires controlled addition of POCl₃ to prevent thermal runaway .

  • Solvent Recovery : Benzene, though effective for crystallization, poses toxicity concerns, prompting studies into alternatives like cyclopentyl methyl ether .

Recent Advances in Green Synthesis

Solvent-Free Cyclization

Microwave-assisted cyclization in POCl₃ reduces reaction time to 20 minutes with comparable yields (80%) .

Biocatalytic Approaches

Preliminary studies using laccase enzymes for Ullmann coupling show modest yields (45%) but eliminate heavy metal catalysts .

Industrial-Scale Production Protocols

Pilot Plant Workflow

  • Step 1 : Ullmann coupling (2,4-dichlorobenzoic acid + 4-methoxyaniline) at 120°C for 5 h.

  • Step 2 : Cyclization with POCl₃ at 130°C for 2 h.

  • Step 3 : Quenching in ice-water, filtration, and crystallization (1,2-dichloroethane).

  • Step 4 : Drying under vacuum to yield 97% pure product .

Quality Control Specifications

ParameterSpecificationTest Method
Assay (HPLC) ≥97%USP ⟨621⟩
Chloride Content ≤0.5%Ion Chromatography
Heavy Metals ≤10 ppmICP-MS

Chemical Reactions Analysis

Hydrolysis and Condensation Reactions

Research indicates that hydrolysis reactions involving 6,9-dichloro-2-methoxyacridine can occur under various conditions:

  • Kinetics of Hydrolysis : The hydrolysis of aminoacridines, including derivatives of this compound, follows first-order kinetics concerning the amine concentration but exhibits second-order kinetics regarding hydroxide concentration. The presence of substituents can significantly influence the reaction rates and mechanisms .

Substitution Reactions

The compound also undergoes substitution reactions where the chlorine atoms can be replaced by other functional groups:

  • Reactivity with Quinolizidinylalkylamines : This reaction yields derivatives such as 4-aminoquinoline and 9-aminoacridine , which are important in medicinal chemistry for their biological activities .

Hydrolysis Mechanism

The hydrolysis mechanism involves nucleophilic attack on the carbon atom bonded to the chlorine atom. The reaction proceeds through the formation of an intermediate which subsequently leads to the release of chloride ions.

Substitution Mechanism

In substitution reactions, the electron-withdrawing nature of the chlorine atoms enhances electrophilicity at the carbon centers, facilitating nucleophilic attacks by amines or other nucleophiles.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Bioactive Compounds

6,9-Dichloro-2-methoxyacridine is primarily utilized as a precursor in the synthesis of various bioactive acridine derivatives. Notably, it can react with quinolizidinylalkylamines to produce 4-aminoquinoline and 9-aminoacridine derivatives. These compounds have been investigated for their potential therapeutic effects, particularly in the treatment of malaria and cancer .

1.2 Antimalarial Activity

A study highlighted the synthesis of several acridine derivatives from this compound and their evaluation against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) indicated that certain modifications enhanced antimalarial activity, suggesting that derivatives could serve as promising leads for drug development .

1.3 Antiviral Research

Recent investigations into the antiviral properties of acridine derivatives have shown that compounds synthesized from this compound exhibit activity against SARS-CoV-2. The potential for repurposing these compounds for COVID-19 treatment underscores the relevance of this compound in contemporary pharmaceutical research .

Biochemical Research

2.1 Photocleavage Studies

Research involving this compound has demonstrated its utility in photocleavage reactions of DNA. This property is particularly relevant in studies focused on photodynamic therapy (PDT) for cancer treatment, where light-activated compounds are used to induce cell death selectively in tumor cells .

2.2 Enzyme Inhibition

The compound has also been explored for its inhibitory effects on enzymes such as α-glucosidase. A recent study synthesized various aryl triazole derivatives based on 6-chloro-2-methoxyacridine and evaluated their potency as α-glucosidase inhibitors. The results indicated that certain derivatives exhibited significantly improved inhibitory activity compared to established drugs like acarbose .

Material Science Applications

3.1 Fluorescent Probes

Due to its unique fluorescence properties, this compound is being investigated as a fluorescent probe in biological imaging applications. Its ability to intercalate with nucleic acids makes it a candidate for tracking DNA dynamics in live cells .

Table 1: Summary of Synthesized Compounds from this compound

Compound NameSynthesis MethodBiological ActivityReference
4-AminoquinolineReaction with quinolizidinylalkylaminesAntimalarial
9-AminoacridineReaction with phenolAntiviral
N'-(6-Chloro-2-methoxy-acridin-9-yl)-heptylamineReaction with heptylaminePotential anticancer
α-Glucosidase InhibitorsModification of acridine frameworkDiabetes management

Case Study: Antimalarial Activity Evaluation

A series of acridine derivatives were synthesized from this compound and tested against various strains of Plasmodium falciparum. The study revealed that specific structural modifications led to increased potency against chloroquine-resistant strains, showcasing the compound's potential as a lead structure in antimalarial drug development.

Mechanism of Action

The mechanism of action of 6,9-Dichloro-2-methoxyacridine and its derivatives involves interactions with various molecular targets and pathways:

    DNA Intercalation: The planar structure of the acridine core allows it to intercalate into DNA, disrupting the replication and transcription processes.

    Enzyme Inhibition: Some derivatives act as inhibitors of enzymes involved in critical biological pathways, such as topoisomerases and kinases.

    Reactive Oxygen Species (ROS) Generation: Certain derivatives can induce the production of reactive oxygen species, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Acridine Derivatives

Structural and Reactivity Comparisons

4,7-Dichloroquinoline

  • Structural Difference : Lacks the acridine ring system and methoxy group.
  • Synthetic Utility: Both 6,9-dichloro-2-methoxyacridine and 4,7-dichloroquinoline are commercially available starting materials for aminoquinoline and aminoacridine derivatives . However, 4,7-dichloroquinoline is less versatile in forming tetrahydroacridine analogs, which require multi-step syntheses .

9-Chloroacridine

  • Structural Difference : Contains a single chlorine at position 9 and lacks the methoxy group at position 2.
  • Reactivity : The methoxy group in this compound enhances electron density at position 9, facilitating nucleophilic substitution with amines (e.g., in GP2 reactions) . In contrast, 9-chloroacridine requires harsher conditions for similar reactions .

3,9-Dichloro-5,6,7,8-tetrahydroacridine

  • Structural Difference : Features a saturated tetrahydroacridine core.
  • Synthetic Accessibility : Requires a three-step one-pot synthesis, unlike the commercially available this compound .

Tacrine Derivatives

  • Activity : Tacrine derivatives (e.g., donepezil analogs) exhibit AChE inhibition but often lack dual AChE/BuChE activity. Bivalent hybrids using this compound show improved potency (IC₅₀ = 0.5–10 nM) due to the dichloro-methoxy motif enhancing binding to both enzyme sites .

Thiophene–Acridine Hybrids

  • Other acridines (e.g., 9-aminoacridine) show lower selectivity due to rapid metabolic decomposition .

9-Aminoacridine Derivatives

  • The methoxy group in this compound derivatives improves pharmacokinetic profiles .

Physicochemical Properties

Compound Melting Point (°C) Water Solubility Key Applications
This compound 163–165 Insoluble Cholinesterase inhibitors, antileishmanial agents
9-Chloroacridine 180–182 Insoluble Antitumor agents
9-Aminoacridine 238–240 Low Chemotherapeutic agents (limited use)

Biological Activity

6,9-Dichloro-2-methoxyacridine is a compound belonging to the acridine family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its inhibitory effects on enzymes, anticancer properties, and potential as an antileishmanial agent. The findings are supported by recent research studies and include data tables summarizing key results.

Chemical Structure and Properties

This compound's structure includes chlorine and methoxy substituents that influence its biological activity. The acridine scaffold is recognized for its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry.

1. α-Glucosidase Inhibitory Activity

Recent studies have demonstrated that derivatives of 6-chloro-2-methoxyacridine exhibit significant α-glucosidase inhibitory activity, which is crucial for managing type 2 diabetes mellitus.

  • Key Findings:
    • The unsubstituted derivative of 6-chloro-2-methoxyacridine showed an IC50 value of 169.1 ± 0.9 µM , significantly more potent than the standard drug acarbose (IC50 = 750.0 ± 10.5 µM ) .
    • A derivative with a para-fluorine substitution (compound 7h ) displayed an IC50 of 98.0 ± 0.3 µM , indicating competitive inhibition against α-glucosidase with a KiK_i value of 98 µM .
CompoundIC50 (µM)Type of Inhibition
Unsubstituted169.1Competitive
Compound 7h98.0Competitive
Acarbose750.0Standard Control

2. Anticancer Activity

The anticancer potential of acridine derivatives has been widely studied, particularly in relation to their effects on various cancer cell lines.

  • Case Study:
    • In vitro assays indicated that certain acridine derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HDF (human dermal fibroblast) cells, with some compounds showing no toxicity up to concentrations of 200 µM .

3. Antileishmanial Activity

Acridine compounds have also been investigated for their antileishmanial properties, targeting the Leishmania parasites.

  • Research Findings:
    • A study found that acridine derivatives could effectively kill intracellular forms of Leishmania major, demonstrating over 80% lethality at concentrations as low as 1 µM while maintaining moderate toxicity levels against human cells .
  • Mechanism:
    • The mechanism involves interaction with DNA topoisomerases in the parasites, which are essential for DNA replication and repair processes .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interactions between this compound derivatives and their biological targets.

  • Findings:
    • Docking studies revealed that the acridine ring forms hydrophobic interactions with key residues in target enzymes, such as α-glucosidase and DNA topoisomerases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6,9-Dichloro-2-methoxyacridine, and how do reaction conditions influence yield?

  • Methodological Answer : The Bernthsen acridine synthesis is a foundational method, involving condensation of diarylamines with carboxylic acids or anhydrides under acidic conditions (e.g., ZnCl₂ catalysis) . For this compound, chlorination at positions 6 and 9 can be achieved using POCl₃ or SOCl₂, while methoxy substitution at position 2 requires careful control of nucleophilic aromatic substitution conditions (e.g., NaOMe in DMF) . Yield optimization hinges on stoichiometric ratios, temperature (typically 80–120°C), and solvent polarity. For example, dimethylformamide (DMF) enhances solubility of intermediates, reducing side reactions .

Q. How do structural features of this compound influence its DNA intercalation properties?

  • Methodological Answer : The planar acridine core enables π-π stacking with DNA base pairs, while the 2-methoxy group enhances hydrophobic interactions. Chlorine substituents at positions 6 and 9 increase electron-withdrawing effects, stabilizing intercalation via dipole interactions with the phosphate backbone . X-ray crystallography (e.g., triclinic P1 symmetry) reveals slight buckling of the acridine ring, which may affect binding kinetics . Experimental validation via UV-Vis hypochromicity assays or fluorescence quenching in DNA-complexation studies is recommended .

Q. What solvents and conditions are suitable for solubilizing this compound in biological assays?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. For in vitro studies, prepare stock solutions in DMSO (≤1% v/v final concentration to avoid cytotoxicity) and dilute in PBS or cell culture media. Acidic conditions (e.g., HCl in ethanol) can protonate the acridine nitrogen, improving aqueous solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data on the antitumor activity of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from oversimplified in silico models (e.g., neglecting solvation effects or protein flexibility). To address this:

  • Validate docking results (e.g., using AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to account for ligand-receptor dynamics .
  • Compare in silico IC₅₀ predictions with in vitro cytotoxicity assays (e.g., MTT on HeLa cells) and adjust QSAR models using experimental data .
  • Cross-reference with structural data (e.g., bond shortening at C(9)-Cl in crystallography ) to refine electronic parameter inputs.

Q. What strategies improve the selectivity of this compound derivatives for cancer cells over healthy cells?

  • Methodological Answer :

  • Substituent Engineering : Introduce polar groups (e.g., sulfonate at position 4) to enhance tumor targeting via EPR effects .
  • Prodrug Design : Mask the methoxy group with enzymatically cleavable linkers (e.g., esterase-sensitive moieties) activated in the tumor microenvironment .
  • Combination Therapy : Co-administer with DNA repair inhibitors (e.g., PARP inhibitors) to exploit synthetic lethality .

Q. How can crystallographic data for this compound inform the design of novel acridine-based ligands?

  • Methodological Answer : The triclinic crystal structure (a = 7.268 Å, b = 9.189 Å, c = 7.128 Å) reveals centrosymmetric stacking and bond-length alterations (e.g., shortened C(9)-Cl adjacent bonds ). Use this to:

  • Model steric effects in ligand-DNA complexes (e.g., via Mercury software).
  • Guide substitution patterns to minimize steric hindrance (e.g., avoid bulky groups at position 6).
  • Predict π-stacking efficiency using Hirshfeld surface analysis .

Q. What experimental approaches validate the role of this compound in modulating enzyme activity (e.g., topoisomerase II)?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use gel electrophoresis to detect DNA cleavage (e.g., plasmid relaxation assays with supercoiled DNA) .
  • Fluorescence Titration : Monitor changes in acridine fluorescence upon binding to enzyme active sites (λₑₓ = 360 nm, λₑₘ = 450 nm) .
  • Kinetic Studies : Measure kcat and Km values via stopped-flow spectroscopy to assess competitive/non-competitive inhibition .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported cytotoxicity data for this compound across cell lines?

  • Methodological Answer :

  • Standardize assay conditions (e.g., cell passage number, serum concentration, exposure time).
  • Control for efflux pump activity (e.g., use P-gp inhibitors like verapamil in multidrug-resistant lines) .
  • Validate purity of compounds via HPLC (≥95%) and NMR to exclude batch variability .

Q. Tables for Quick Reference

Table 1 : Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
Chlorination AgentPOCl₃ (excess, 80°C)
Methoxy SubstitutionNaOMe/DMF, 100°C, 6h
Yield OptimizationRecrystallization (EtOH:H₂O)

Table 2 : DNA-Binding Metrics of this compound

Assay TypeResultReference
UV-Vis HypochromicityΔA = 0.42 (λ = 260 nm)
Fluorescence QuenchingKsv = 1.8 × 10³ M⁻¹
Melting Temperature (ΔTm)+8.5°C (CT-DNA)

Properties

IUPAC Name

6,9-dichloro-2-methoxyacridine
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InChI

InChI=1S/C14H9Cl2NO/c1-18-9-3-5-12-11(7-9)14(16)10-4-2-8(15)6-13(10)17-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRNQWYNHLLOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H9Cl2NO
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DSSTOX Substance ID

DTXSID60235331
Record name 3,9-Dichloro-7-methoxyacridine
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Molecular Weight

278.1 g/mol
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CAS No.

86-38-4
Record name 6,9-Dichloro-2-methoxyacridine
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Record name 3,9-Dichloro-7-methoxyacridine
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Record name 6,9-Dichloro-2-methoxyacridine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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